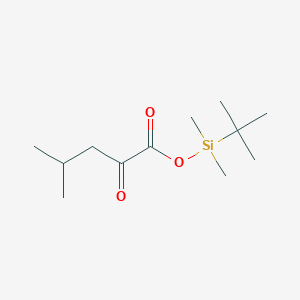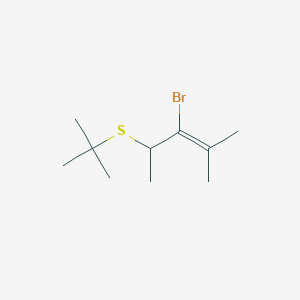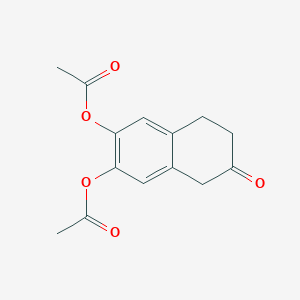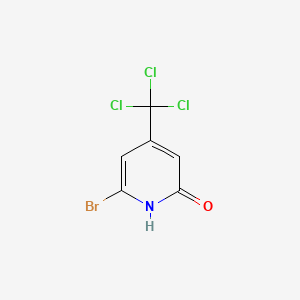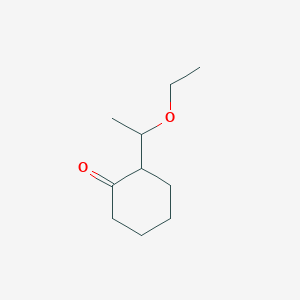
Cyclohexanone, 2-(1-ethoxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanone, 2-(1-ethoxyethyl)- is an organic compound that belongs to the family of ketones It is characterized by a six-carbon cyclic structure with a ketone functional group and an ethoxyethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2-(1-ethoxyethyl)- can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with ethyl vinyl ether under acidic conditions. The reaction typically proceeds as follows:
- Cyclohexanone is mixed with ethyl vinyl ether.
- An acid catalyst, such as sulfuric acid, is added to the mixture.
- The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of cyclohexanone, 2-(1-ethoxyethyl)- may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and precise control of reaction parameters are crucial to achieving high purity and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanone, 2-(1-ethoxyethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Cyclohexanone, 2-(1-ethoxyethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound may be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and formulation.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which cyclohexanone, 2-(1-ethoxyethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ketone functional group can participate in nucleophilic addition reactions, while the ethoxyethyl substituent may influence the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: A simpler ketone with a six-carbon cyclic structure.
2-Ethylcyclohexanone: Similar structure but with an ethyl group instead of an ethoxyethyl group.
Cyclohexanol: The alcohol derivative of cyclohexanone.
Uniqueness
Cyclohexanone, 2-(1-ethoxyethyl)- is unique due to the presence of the ethoxyethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
90449-84-6 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
2-(1-ethoxyethyl)cyclohexan-1-one |
InChI |
InChI=1S/C10H18O2/c1-3-12-8(2)9-6-4-5-7-10(9)11/h8-9H,3-7H2,1-2H3 |
Clé InChI |
ASYRYAHIFYGVSH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)C1CCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


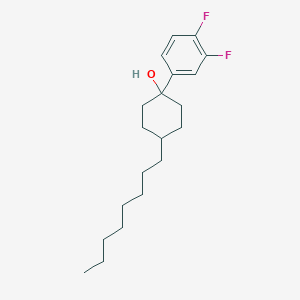
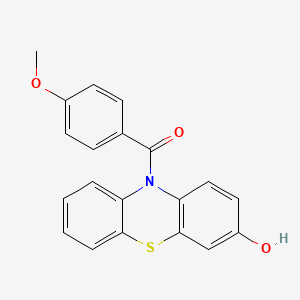
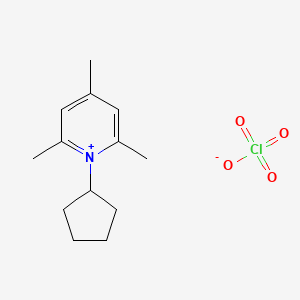


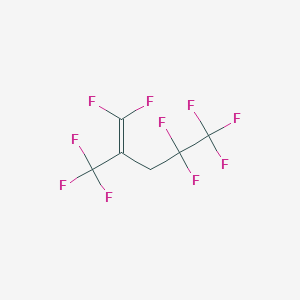
![(Furan-2-yl){2,3,4,5-tetrakis[(trifluoromethyl)sulfanyl]-1H-pyrrol-1-yl}methanone](/img/structure/B14365598.png)
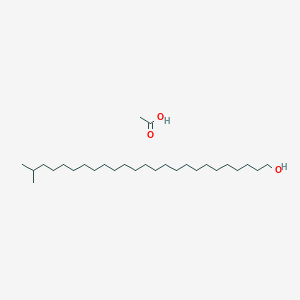
![Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoate](/img/structure/B14365610.png)
